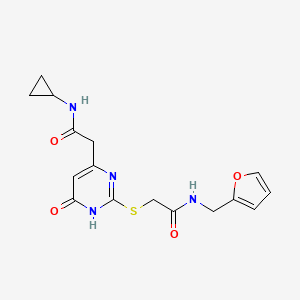![molecular formula C22H22N6O B2398218 (2-Phenyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2415538-43-9](/img/structure/B2398218.png)
(2-Phenyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone: is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole and benzimidazole structures. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: : This can be achieved by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Triazole Ring: : The triazole ring can be introduced through a cyclization reaction involving hydrazine and a suitable aldehyde or ketone.
Coupling of the Two Rings: : The final step involves the coupling of the benzimidazole and triazole rings using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium(VI) oxide (CrO₃)
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Amines, alcohols, and suitable solvents
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: : The compound and its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: : It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the derivatives involved.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, which differentiate it from other triazole and benzimidazole derivatives. Similar compounds include:
Fluconazole: : A well-known antifungal agent with a triazole ring.
Rifampicin: : An antibiotic with a benzimidazole core.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of (2-Phenyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone .
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-15(2)21-24-18-10-6-7-11-20(18)27(21)17-13-26(14-17)22(29)19-12-23-28(25-19)16-8-4-3-5-9-16/h3-12,15,17H,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNFUGLAXKRWQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
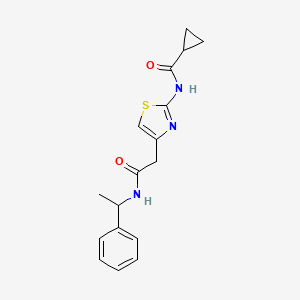
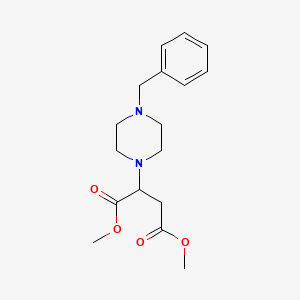

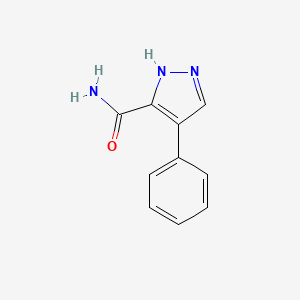
![Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2398143.png)
![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2398145.png)
![methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2398146.png)
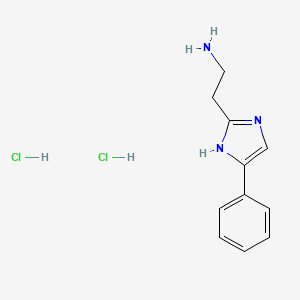
![4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2398148.png)

![4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile](/img/structure/B2398151.png)
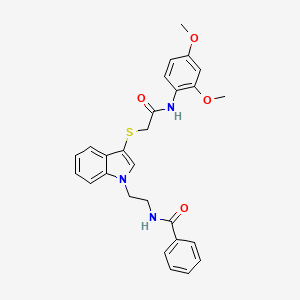
![4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2398154.png)
